molecular formula C26H28BrNO4 B11141674 7-Bromo-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11141674
M. Wt: 498.4 g/mol
InChI Key: ZUJRCKIVTHMZDG-UHFFFAOYSA-N
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Description

7-BROMO-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound featuring a bromine atom, a chromeno-pyrrole core, and various alkyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would be essential to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NBS for bromination, alkyl halides for alkylation.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-BROMO-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 7-BROMO-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chromeno-pyrrole core play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2,3-dione: Known for its biological activity and used in medicinal chemistry.

    Chromeno[2,3-c]pyrrole derivatives: Studied for their potential therapeutic applications.

Uniqueness

7-BROMO-1-[4-(PROPAN-2-YL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of substituents and the presence of a bromine atom, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H28BrNO4

Molecular Weight

498.4 g/mol

IUPAC Name

7-bromo-2-(3-propan-2-yloxypropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H28BrNO4/c1-15(2)17-6-8-18(9-7-17)23-22-24(29)20-14-19(27)10-11-21(20)32-25(22)26(30)28(23)12-5-13-31-16(3)4/h6-11,14-16,23H,5,12-13H2,1-4H3

InChI Key

ZUJRCKIVTHMZDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)OC4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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